Lipophilicity (XLogP3) Compared with Regioisomeric and Substituted Analogues
The target compound displays a computed XLogP3 of 2.7, the lowest among the four compared pyridazinone‑butanamide congeners. The N‑(2‑fluorophenyl) regioisomer (CAS 952984‑24‑6) and the 2‑methoxy‑5‑(trifluoromethyl)phenyl analog (CAS 953182‑07‑5) exhibit higher lipophilicity (XLogP3 ≈ 3.2 and ≈ 3.5, respectively), while the 2,4‑dimethylphenyl derivative (CAS 953159‑38‑6) also shows XLogP3 ≈ 3.2 [1][2]. Lower lipophilicity often correlates with improved aqueous solubility and reduced non‑specific protein binding, which are critical considerations in in‑vitro assay development and in‑vivo formulation selection [3].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 |
| Comparator Or Baseline | N‑(2‑fluorophenyl)‑4‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)butanamide (CAS 952984‑24‑6): XLogP3 ≈ 3.2; N‑(2‑methoxy‑5‑(trifluoromethyl)phenyl) analog (CAS 953182‑07‑5): XLogP3 ≈ 3.5; N‑(2,4‑dimethylphenyl) analog (CAS 953159‑38‑6): XLogP3 ≈ 3.2 |
| Quantified Difference | Target compound 0.5–0.8 log units lower than comparators |
| Conditions | XLogP3 calculated by PubChem using the XLogP3 3.0 algorithm [1][2] |
Why This Matters
Lower lipophilicity reduces the risk of compound aggregation and non‑specific binding in cellular assays, making CAS 953181‑36‑7 a cleaner probe for target‑identification campaigns where aqueous solubility under physiological conditions is important.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16884470, N-(3-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/953181-36-7. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736329, N-(2-fluorophenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide (CAS 952984-24-6). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/952984-24-6. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-248. doi: 10.1517/17460441003605098. PMID: 22823020. View Source
